

Comparative Guide to the Potential Cost-Effectiveness of CBP-1018 Therapy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the emerging therapy **CBP-1018** and current standard-of-care treatments for cancers targeted in its ongoing clinical trials. Due to the early stage of **CBP-1018**'s clinical development, direct cost-effectiveness data is not yet available. This document, therefore, presents a framework for its potential evaluation by summarizing existing data for comparator therapies and outlining a hypothetical protocol for a future cost-effectiveness analysis of **CBP-1018**.

Introduction to CBP-1018

CBP-1018 is a first-in-class, bi-ligand drug conjugate currently in Phase I clinical trials for advanced solid tumors.[1][2][3] It is developed on Coherent Biopharma's Bi-XDC (Bi-ligand Drug Conjugate) technology platform.[1][4]

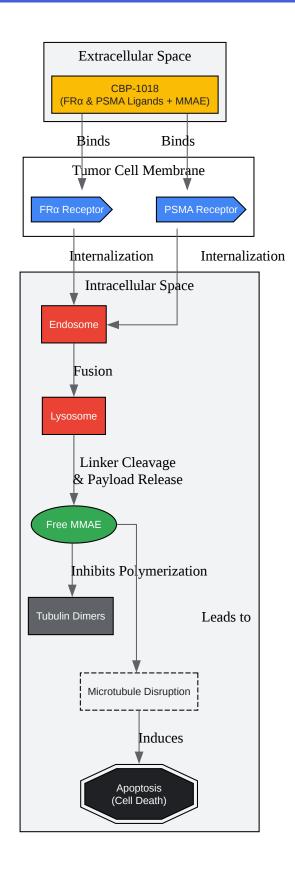
- Mechanism of Action: CBP-1018 simultaneously targets two cell surface receptors: Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα), which are overexpressed in various solid tumors, including prostate, renal, and lung cancers.[3][5][6] This dual-targeting is designed to enhance tumor specificity and uptake.[4][7]
- Payload: The cytotoxic payload is monomethyl auristatin E (MMAE), a potent tubulin inhibitor.[3][8] MMAE is delivered into the cancer cells upon receptor binding and internalization of CBP-1018.[4][9]



 Technology Platform: The Bi-XDC platform utilizes small molecule ligands, which may offer advantages over antibody-drug conjugates (ADCs) such as smaller molecular size, potentially leading to better tumor penetration and faster clearance from systemic circulation.
 [4]

Signaling Pathway and Mechanism of Action of CBP-1018





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Caption: Mechanism of action of CBP-1018.



Comparative Landscape: Efficacy and Cost-Effectiveness of Standard-of-Care Therapies

The following tables summarize publicly available data on the efficacy and cost-effectiveness of current standard-of-care treatments for the primary cancer types being investigated for **CBP-1018** therapy. This information provides a benchmark against which the future performance of **CBP-1018** may be evaluated.

Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Table 1: Efficacy and Cost-Effectiveness of Standard Therapies for mCRPC

Therapy	Key Efficacy Outcomes	Incremental Cost- Effectiveness Ratio (ICER) per QALY Gained	Reference
Docetaxel	Standard first-line chemotherapy for mCRPC.	£28,000–£33,000 (vs. mitoxantrone)	[10]
Abiraterone Acetate	Used in both pre- and post-docetaxel settings.	\$91,000 - \$389,000	[8][10][11]
Enzalutamide	Used in both pre- and post-docetaxel settings.	\$42,325 - \$154,300	[10][12]

QALY: Quality-Adjusted Life Year. ICER values can vary significantly based on the comparator, patient population, and healthcare system perspective.

Advanced Renal Cell Carcinoma (RCC)

Table 2: Efficacy and Cost-Effectiveness of Standard Therapies for Advanced RCC



Therapy	Key Efficacy Outcomes	Incremental Cost- Effectiveness Ratio (ICER) per QALY Gained	Reference
Sunitinib	A standard first-line VEGF TKI.	\$52,593 (vs. interferon)	[9]
Pazopanib	A VEGF TKI with similar efficacy to sunitinib but a different side-effect profile.	Dominant (more effective and less costly) vs. sunitinib in some analyses.	[1][3]
Nivolumab + Ipilimumab	A first-line immunotherapy combination.	\$297,465 - \$348,516 (vs. sunitinib)	[13]

VEGF TKI: Vascular Endothelial Growth Factor Tyrosine Kinase Inhibitor.

Advanced Non-Small Cell Lung Cancer (NSCLC)

Table 3: Efficacy and Cost-Effectiveness of Standard Therapies for Advanced NSCLC

Therapy	Key Efficacy Outcomes	Incremental Cost- Effectiveness Ratio (ICER) per QALY Gained	Reference
Cisplatin + Etoposide	A standard first-line chemotherapy regimen.	Cost-effective in certain settings, but with a high cost per QALY in others.	[14][15]
Pembrolizumab	An immune checkpoint inhibitor, often used first-line in patients with high PD-L1 expression.	\$70,725 - \$147,365 (vs. chemotherapy)	[2][4][7]



PD-L1: Programmed death-ligand 1.

Hypothetical Experimental Protocol for Cost-Effectiveness Analysis of CBP-1018

The following outlines a potential methodology for a formal cost-effectiveness analysis of **CBP-1018** once sufficient clinical data becomes available, likely from Phase III trials.

Study Design

A model-based cost-utility analysis will be conducted from a healthcare payer perspective. A partitioned survival model or a Markov model would be appropriate to simulate the disease progression of patients with advanced solid tumors. The model will have three primary health states:

- Progression-Free: Patients are alive and their disease has not progressed.
- Progressed Disease: Patients are alive but their disease has progressed.
- Death: The absorbing state.

The time horizon for the model will be a lifetime to capture all relevant costs and outcomes.

Patient Population

The patient population will mirror that of the pivotal clinical trials for **CBP-1018**, with specific cohorts for metastatic castration-resistant prostate cancer, advanced renal cell carcinoma, and advanced non-small cell lung cancer.

Comparators

The choice of comparators will be the relevant standard-of-care treatments for each cancer cohort at the time of the analysis (as outlined in Tables 1-3).

Clinical Data Inputs

 Efficacy: Progression-free survival (PFS) and overall survival (OS) data for CBP-1018 and comparator arms will be sourced from head-to-head or network meta-analyses of



randomized controlled trials.

- Adverse Events: The incidence and severity of treatment-related adverse events will be obtained from clinical trial safety data.
- Health-Related Quality of Life (Utilities): Utility values for each health state (progression-free and progressed disease) and disutilities associated with adverse events will be derived from patient-reported outcome data from clinical trials (e.g., using the EQ-5D instrument) or from the published literature.

Cost Inputs

- Drug Costs: Acquisition and administration costs for CBP-1018 and comparator therapies.
- Disease Management Costs: Costs associated with routine monitoring, physician visits, and supportive care in each health state.
- Adverse Event Costs: Costs of managing treatment-related side effects.
- End-of-Life Care Costs: Costs incurred in the terminal phase of the illness.

All costs will be reported in a specific currency (e.g., USD) for a designated year.

Outcome Measures

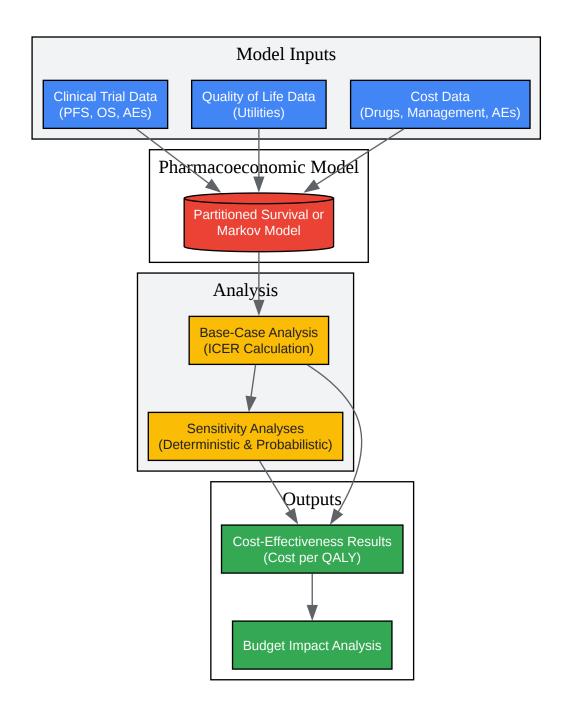
- Primary Outcome: The primary outcome will be the Incremental Cost-Effectiveness Ratio (ICER), expressed as the cost per Quality-Adjusted Life Year (QALY) gained.[16][17][18]
- Secondary Outcomes: Life-Years Gained (LYG), total costs, and budget impact analysis.

Sensitivity Analyses

Deterministic and probabilistic sensitivity analyses will be performed to assess the robustness of the model's results to uncertainty in the input parameters.

Hypothetical Experimental Workflow for Cost-Effectiveness Analysis





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Caption: Hypothetical workflow for a cost-effectiveness analysis.

Conclusion

CBP-1018 represents a novel approach to cancer therapy with its dual-targeting mechanism. While preliminary clinical data is emerging, a comprehensive evaluation of its cost-



effectiveness will be crucial for its future positioning in the therapeutic landscape. The data and methodologies presented in this guide offer a preliminary framework for researchers and drug development professionals to consider as more mature clinical trial results for **CBP-1018** become available. The ultimate value of **CBP-1018** will be determined by a thorough assessment of its clinical benefits in relation to its costs compared to established standards of care.

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